molecular formula C7H11NO B143486 1-Ethenylpiperidin-3-one CAS No. 125953-79-9

1-Ethenylpiperidin-3-one

Cat. No. B143486
M. Wt: 125.17 g/mol
InChI Key: RFEXLMSPXMNSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenylpiperidin-3-one, also known as 3-vinylpiperidin-1-one, is a chemical compound with a molecular formula of C7H11NO. It is a heterocyclic organic compound that is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 1-Ethenylpiperidin-3-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which may play a role in the biological activity of the compound.

Biochemical And Physiological Effects

1-Ethenylpiperidin-3-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have anticonvulsant, antitumor, and antidepressant properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Ethenylpiperidin-3-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of using this compound is its potential toxicity. It has been reported to be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-Ethenylpiperidin-3-one in scientific research. One area of interest is the development of novel compounds based on the structure of 1-Ethenylpiperidin-3-one. These compounds may have potential therapeutic applications in the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 1-Ethenylpiperidin-3-one and its derivatives. This may lead to a better understanding of the biological activity of these compounds and their potential use in the development of new drugs.
Conclusion
In conclusion, 1-Ethenylpiperidin-3-one is a heterocyclic organic compound that has been used in various scientific research applications. It can be synthesized using relatively simple and inexpensive methods and has been shown to exhibit various biochemical and physiological effects. Future research may focus on the development of novel compounds based on the structure of 1-Ethenylpiperidin-3-one and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of 1-Ethenylpiperidin-3-one can be achieved by reacting piperidin-3-one with vinyl magnesium bromide. This reaction results in the formation of 1-Ethenylpiperidin-3-one with a yield of approximately 80%. The reaction can be carried out in the presence of a catalyst such as copper iodide or palladium.

Scientific Research Applications

1-Ethenylpiperidin-3-one has been used in various scientific research applications, including the synthesis of novel compounds with potential therapeutic properties. It has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, anticonvulsants, and antidepressants.

properties

CAS RN

125953-79-9

Product Name

1-Ethenylpiperidin-3-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethenylpiperidin-3-one

InChI

InChI=1S/C7H11NO/c1-2-8-5-3-4-7(9)6-8/h2H,1,3-6H2

InChI Key

RFEXLMSPXMNSRS-UHFFFAOYSA-N

SMILES

C=CN1CCCC(=O)C1

Canonical SMILES

C=CN1CCCC(=O)C1

Origin of Product

United States

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